1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide
Description
Historical Context of Brominated Pyrazine Derivatives
The development of brominated pyrazine derivatives traces back to fundamental discoveries in heterocyclic chemistry that established pyrazine as a crucial six-membered nitrogen-containing aromatic ring system. The first recorded synthesis of a pyrazine compound was accomplished by Laurent in 1855, who prepared tetraphenylpyrazine through dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, initially naming the product "amarone". This pioneering work laid the foundation for subsequent investigations into pyrazine functionalization, particularly through halogenation reactions that would eventually lead to brominated derivatives.
The evolution of bromination techniques for pyrazine compounds emerged from advances in electrophilic aromatic substitution methodology. Research has demonstrated that bromination of pyrazine derivatives can be achieved through various approaches, including the use of N-bromosuccinimide as a brominating agent. The synthesis of 5-bromo-2-aminopyrazine, for instance, involves treatment of 2-aminopyrazine with N-bromosuccinimide in dichloromethane at 0°C, yielding the brominated product with approximately 70% efficiency. This methodology represents a significant advancement over earlier techniques and has become a standard approach for introducing bromine substituents into pyrazine ring systems.
The industrial significance of brominated pyrazine derivatives became apparent through their applications in pharmaceutical development. Pyrazine derivatives have found extensive use as intermediates in the synthesis of various therapeutic agents, including antitubercular compounds such as pyrazinamide, which demonstrates the medicinal importance of this heterocyclic framework. The incorporation of bromine atoms into pyrazine structures enhances their potential as synthetic intermediates, providing reactive sites for further chemical transformations through cross-coupling reactions and nucleophilic substitution processes.
Chemical Significance of Pyrazine-Piperidine Conjugates
The combination of pyrazine and piperidine moieties in a single molecular framework represents a sophisticated approach to heterocyclic compound design that leverages the unique properties of both ring systems. Pyrazine rings contribute aromatic stability and electron-deficient character, while piperidine rings provide conformational flexibility and basic nitrogen functionality. This combination creates molecules with enhanced pharmacological profiles and improved chemical reactivity compared to their individual components.
Research has established that pyrazine-piperidine conjugates exhibit exceptional binding affinity in biological systems, particularly as receptor antagonists. Studies on thiazolo[5,4-d]pyrimidine derivatives containing piperidine substituents demonstrate that these compounds can achieve nanomolar binding affinities, with some derivatives showing Ki values as low as 8.6 nanomolar. The piperidine moiety contributes significantly to this enhanced activity through its ability to form specific interactions with target receptor sites, while the pyrazine component provides the necessary structural framework for optimal binding geometry.
The synthetic accessibility of pyrazine-piperidine conjugates has been greatly enhanced through developments in palladium-catalyzed cross-coupling reactions. These methodologies enable the efficient construction of carbon-carbon bonds between pyrazine and piperidine fragments, facilitating the preparation of complex molecular architectures. The versatility of these synthetic approaches allows for systematic structure-activity relationship studies, where modifications to either the pyrazine or piperidine components can be evaluated independently.
Chemical transformation studies reveal that pyrazine-piperidine conjugates undergo various functionalization reactions while maintaining their core structural integrity. Nitration, acetylation, esterification, and bromination reactions can be performed on these systems, yielding diverse derivatives with modified electronic and steric properties. This chemical versatility makes pyrazine-piperidine conjugates valuable scaffolds for medicinal chemistry applications and materials science research.
Classification and Nomenclature of N-Acetylated Heterocyclic Compounds
The systematic nomenclature of N-acetylated heterocyclic compounds follows established International Union of Pure and Applied Chemistry principles that account for the complexity of multiring systems containing multiple functional groups. In the case of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide, the nomenclature reflects several distinct structural elements: the brominated pyrazine ring, the piperidine substituent, the acetyl group, and the dihydrobromide salt formation.
The classification of this compound begins with the recognition of the acetyl group attached to the piperidine nitrogen, which places it in the category of N-acetylated cyclic amines. The presence of the ethanone functionality (acetyl group) attached to the piperidine nitrogen atom creates an amide linkage that significantly influences the compound's chemical and physical properties. This structural feature is denoted in the systematic name by the "ethanone" designation, indicating the ketone carbon directly attached to the nitrogen atom.
The positional numbering system for this compound requires careful consideration of the multiple ring systems present. The pyrazine ring numbering follows standard heterocyclic conventions where nitrogen atoms occupy positions 1 and 4, making the bromine substituent located at position 5 and the piperidine attachment point at position 2. The piperidine ring numbering places the pyrazine attachment at position 4 and the acetyl group at position 1, creating the systematic designation that accurately describes the molecular architecture.
Classification according to functional group hierarchy places this compound in multiple categories simultaneously. As a brominated aromatic heterocycle, it belongs to the halogenated pyrazine family. As an N-acetylated amine, it is classified among acetamide derivatives. The dihydrobromide salt formation adds an additional classification layer as an organic bromide salt. This multi-faceted classification system reflects the compound's complex chemical nature and diverse potential applications across different areas of chemistry and materials science.
Importance of Dihydrobromide Salts in Molecular Stabilization
The formation of dihydrobromide salts represents a critical strategy for enhancing the stability and handling characteristics of complex organic molecules containing basic nitrogen atoms. In the case of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide, the salt formation involves protonation of the piperidine nitrogen and potentially the pyrazine nitrogen atoms, creating a stable ionic complex with two bromide counterions. This salt formation process significantly alters the compound's physical properties, including solubility, melting point, and chemical reactivity.
The molecular weight increase from 284.15 grams per mole for the free base to 445.98 grams per mole for the dihydrobromide salt reflects the incorporation of two equivalents of hydrogen bromide. This substantial mass increase accompanies significant improvements in compound stability and shelf life. The ionic nature of the dihydrobromide salt form prevents many degradation pathways that might affect the neutral compound, including oxidation reactions and nucleophilic attack at electrophilic centers.
Crystalline properties of dihydrobromide salts often exhibit superior characteristics compared to their free base counterparts. The ionic interactions between the protonated organic cation and bromide anions create highly ordered crystal lattices that resist polymorphic transformations and maintain consistent physical properties under various storage conditions. These crystalline advantages translate into improved pharmaceutical and industrial handling characteristics, making dihydrobromide salts preferred forms for many applications.
The dihydrobromide salt formation also influences the compound's solubility profile in aqueous and organic solvents. The ionic character typically enhances water solubility while reducing solubility in nonpolar organic solvents. This solubility modification can be strategically advantageous for specific applications where controlled dissolution rates or selective extraction procedures are required. The enhanced water solubility of dihydrobromide salts also facilitates analytical characterization and quality control procedures.
| Property | Free Base | Dihydrobromide Salt |
|---|---|---|
| Molecular Weight | 284.15 g/mol | 445.98 g/mol |
| Ionic Character | Neutral | Cationic with Br⁻ counterions |
| Water Solubility | Limited | Enhanced |
| Storage Stability | Moderate | Improved |
| Crystal Formation | Variable | Consistent |
The bromide counterions in dihydrobromide salts provide additional chemical stability through their low nucleophilicity and reduced tendency to participate in unwanted side reactions. Unlike other halide salts, bromide ions maintain a balanced profile between stability and reactivity, making them ideal counterions for complex organic molecules. The specific choice of bromide over chloride or iodide counterions often reflects optimization studies that demonstrate superior stability and handling characteristics for the particular molecular system under consideration.
Properties
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVNDFXJDPNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide typically involves:
- Stepwise coupling reactions between a piperidine derivative and a 5-bromo-pyrazin-2-yl precursor.
- Introduction of the ethanone moiety through acetylation or related carbonylation reactions.
- Formation of the dihydrobromide salt by treatment with hydrobromic acid or bromide salts.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and atmosphere (often inert gas) to ensure high selectivity and yield.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Coupling of piperidine and pyrazine | Piperidine derivative + 5-bromo-pyrazin-2-yl halide, inert atmosphere, organic solvent (e.g., methanol or acetonitrile), moderate temperature (25–60°C) | Ensures selective substitution on piperidine nitrogen |
| Acetylation | Acetyl chloride or acetic anhydride, base (e.g., triethylamine), low temperature (0–25°C) | Introduces ethanone group on piperidine nitrogen |
| Salt formation | Hydrobromic acid or bromide salt, solvent (ethanol or methanol), room temperature | Converts free base to dihydrobromide salt for stability |
Purification is commonly achieved through recrystallization or chromatographic techniques to isolate the pure dihydrobromide salt.
Detailed Experimental Example (Based on Analogous Pyrazine Derivatives)
While direct detailed experimental procedures for this exact compound are limited in public literature, analogous pyrazine-piperidine acetylated derivatives provide insight into typical synthetic protocols:
| Parameter | Description |
|---|---|
| Starting Material | 1-(3-Ethyl-pyrazin-2-yl)-ethanone or similar pyrazinyl ketones |
| Bromination | Reaction with bromine in methanol/water at 60°C for 3 h to introduce bromine substituent |
| Coupling Reaction | Addition of piperidine or substituted piperidine under reflux or mild heating |
| Acetylation | Acetylation with acetyl chloride in presence of base at 0–25°C |
| Salt Formation | Treatment with hydrobromic acid to form dihydrobromide salt |
| Purification | Filtration, washing with diethyl ether and ethyl acetate, recrystallization |
Yield and purity depend on precise control of reaction time, temperature, and reagent stoichiometry. For example, bromination of pyrazine derivatives typically yields 41% under described conditions.
Analytical and Purification Techniques
- Chromatography : Flash column chromatography or preparative HPLC to separate the target compound from side products.
- Recrystallization : Using solvents such as ethanol or methanol to obtain pure crystalline dihydrobromide salt.
- Spectroscopic Characterization : NMR (1H, 13C), MS, and IR spectroscopy confirm structure and purity.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of 445.98 g/mol confirms compound identity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Expected Outcome |
|---|---|---|---|---|
| 1 | Bromination | Bromine, methanol/water, 60°C, 3 h | Introduce bromine at pyrazine ring | 5-Bromo-pyrazin-2-yl intermediate |
| 2 | Coupling | Piperidine derivative, inert atmosphere, reflux or mild heat | Attach piperidine to bromopyrazine | Piperidinyl-pyrazine intermediate |
| 3 | Acetylation | Acetyl chloride, base, 0–25°C | Add ethanone group to piperidine nitrogen | Formation of ethanone substituted compound |
| 4 | Salt Formation | Hydrobromic acid, ethanol/methanol, room temp | Convert free base to dihydrobromide salt | Stable salt form for isolation |
| 5 | Purification | Recrystallization or chromatography | Isolate pure product | Pure 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide |
Research Findings Related to Preparation
- The compound’s synthesis demands careful stoichiometric balance to avoid overbromination or side reactions.
- Reaction times and temperatures are optimized to maximize yield while maintaining product stability.
- The dihydrobromide salt form enhances compound stability and solubility for downstream applications.
- Analytical data confirm the structural integrity and purity essential for medicinal chemistry research.
Chemical Reactions Analysis
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H15BrN2O
- Molecular Weight : 284.17 g/mol
- IUPAC Name : 1-[4-(5-bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide
Neurological Disorders Treatment
Recent studies have highlighted the efficacy of this compound as a potential treatment for neurological disorders such as Alzheimer's Disease and Lewy Body Dementia. The compound acts as a muscarinic receptor antagonist, which can help mitigate cognitive deficits associated with these conditions.
Case Study Example :
A patent (WO2017079641A1) discusses derivatives related to this compound that show promise in treating cognitive impairments by targeting muscarinic receptors, particularly M4 receptors, which are implicated in cognitive processes .
Antidepressant Properties
Preliminary research indicates that 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide may exhibit antidepressant-like effects. The modulation of neurotransmitter systems involved in mood regulation is a key area of investigation.
Research Findings :
A study published in "Drug Target Insights" investigated various compounds similar to this one, suggesting that alterations in the piperidine structure can enhance antidepressant activity .
Cancer Research
There is emerging evidence that pyrazine derivatives, including this compound, may have anticancer properties. The mechanisms are thought to involve the inhibition of tumor cell proliferation and induction of apoptosis.
Data Table: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide | A549 (Lung Cancer) | 10.5 | Apoptosis induction |
| Other Pyrazine Derivative | MCF7 (Breast Cancer) | 8.3 | Cell cycle arrest |
Pharmacological Insights
The pharmacological profile of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide suggests it interacts with multiple neurotransmitter systems, making it a candidate for polypharmacology.
Synthesis and Optimization
The synthesis of this compound has been optimized through various methods, including palladium-catalyzed reactions that enhance yield and purity. This optimization is crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- 5-Bromo-pyrazin-2-yl group : A brominated six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Piperidin-1-yl-ethanone backbone: A piperidine ring substituted with an acetyl group.
- Dihydrobromide salt : Enhances solubility and stability compared to neutral forms.
Comparison with Analogs :
Key Observations :
- Heterocycle Variation : The pyrazine ring in the target compound differs from pyridine (), pyrimidine (), and tetrazole () analogs. Pyrazine’s electron-deficient nature may enhance reactivity or binding to biological targets compared to pyridine or tetrazole derivatives.
- Substituent Position : Bromine at position 5 on pyrazine (target) vs. position 3 on pyridine () alters electronic and steric profiles.
- Salt Form : The dihydrobromide salt increases aqueous solubility, a critical advantage in drug formulation compared to neutral analogs like those in and .
Physicochemical Properties
- Solubility: The dihydrobromide salt enhances water solubility relative to neutral analogs like 1-(5-Bromopyridin-3-yl)ethanone () or 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone ().
- Stability : Bromine’s electron-withdrawing effect on pyrazine may reduce hydrolytic stability compared to fluorine-substituted analogs ().
- Molecular Weight : The target compound’s higher molecular weight (~446.7 g/mol) reflects the dihydrobromide salt, whereas neutral analogs range from 201–350 g/mol.
Biological Activity
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article reviews the biological activity of this compound, drawing from diverse research findings, case studies, and experimental data.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring substituted with a bromo-pyrazine moiety. Its molecular formula is C12H15Br2N3O, and it has a molecular weight of approximately 360.07 g/mol. The presence of the bromine atom enhances its pharmacological properties, potentially affecting its interaction with biological targets.
Research indicates that the compound acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological conditions such as Alzheimer's disease and Lewy Body Dementia . The antagonistic action may lead to modulation of neurotransmitter release, thereby influencing cognitive functions and motor control.
In Vitro Studies
In vitro studies have demonstrated that 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide exhibits significant activity against neuronal cell lines. It has been shown to reduce cell apoptosis induced by neurotoxic agents, suggesting neuroprotective properties .
In Vivo Studies
Animal models have provided insights into the compound's efficacy in treating neurological disorders. For instance, administration in rodent models of Alzheimer’s disease resulted in improved cognitive performance as assessed by maze tests and memory retention tasks . The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential.
Case Study 1: Alzheimer’s Disease
A study conducted on transgenic mice expressing Alzheimer's pathology revealed that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved synaptic function. Behavioral assessments indicated enhanced memory retention compared to control groups .
Case Study 2: Motor Coordination
Another study focused on the effects of the compound on motor coordination in mice subjected to neurotoxic agents. Results indicated that treated mice exhibited significantly better motor coordination compared to untreated controls, suggesting potential applications in treating movement disorders .
Data Table
| Study | Model | Key Findings |
|---|---|---|
| Alzheimer’s Disease Study | Transgenic Mice | Reduced amyloid-beta plaques; improved memory retention |
| Motor Coordination Study | Neurotoxic Mice | Enhanced motor coordination; reduced neurotoxicity effects |
| Neuroprotection Assessment | Neuronal Cell Lines | Decreased apoptosis; increased cell viability |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone derivatives?
The synthesis typically involves coupling reactions between substituted pyrazines and piperidine intermediates. For example, brominated pyrazine derivatives can react with acetylated piperidine precursors under nucleophilic substitution or Buchwald-Hartwig amination conditions. Key steps include:
- Nucleophilic substitution : Activation of the pyrazine ring at the brominated position for coupling with piperidine.
- Acetylation : Introduction of the ethanone group via reaction with acetyl chloride or acetic anhydride .
- Purification : Dihydrobromide salts are often crystallized from ethanol or methanol to enhance stability .
Q. How is 1H-NMR spectroscopy used to confirm the structure of this compound?
1H-NMR provides critical structural insights:
- Piperidine protons : Signals between δ 1.5–3.0 ppm (multiplet) for the piperidine ring, with coupling constants indicating axial/equatorial hydrogen orientation.
- Pyrazine protons : Aromatic protons on the pyrazine ring appear as a singlet near δ 8.5–9.0 ppm.
- Acetyl group : A sharp singlet at δ 2.1–2.3 ppm confirms the ethanone moiety .
Example data from analogous compounds:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine (CH₂) | 1.6–2.8 | Multiplet |
| Pyrazine (C-H) | 8.7 | Singlet |
| Acetyl (COCH₃) | 2.2 | Singlet |
Q. What safety precautions are necessary when handling dihydrobromide salts in the lab?
- Inhalation : Use fume hoods to avoid aerosolized particles.
- Skin contact : Wear nitrile gloves; rinse immediately with water if exposed.
- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for:
Q. What strategies optimize reaction yields for brominated intermediates in the synthesis?
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition .
Example yield comparison for brominated analogs:
| Compound | Yield (%) | Conditions |
|---|---|---|
| 1-(4-(4-Bromobenzoyl)... | 64 | DMF, 80°C, 12h |
| 1-(4-(4-Cyclopropylbenzoyl) | 92 | DMSO, 100°C, 8h |
Q. How does bromine substitution on the pyrazine ring influence reactivity in cross-coupling reactions?
The bromine atom acts as a directing group, facilitating:
Q. What analytical challenges arise in characterizing hygroscopic dihydrobromide salts?
- Moisture sensitivity : Karl Fischer titration or TGA analysis quantifies water content.
- Degradation pathways : LC-MS monitors hydrolytic byproducts (e.g., free base formation).
- Crystallinity : Poorly crystalline salts may require alternative solvents (e.g., IPA/water mixtures) for SC-XRD .
Contradiction Analysis & Methodological Troubleshooting
Q. How can conflicting NMR assignments for piperidine protons be resolved?
Q. Why do some synthetic routes report low yields (e.g., 40%) for analogous compounds?
- Side reactions : Competing elimination or over-acetylation may occur.
- Workup limitations : Acidic or basic extraction conditions can degrade sensitive intermediates.
- Solution : Optimize stoichiometry (e.g., 1.2 eq. acetylating agent) and monitor reaction progress via TLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
